molecular formula C12H9Cl2N3O3 B562560 5-乙酰氧基阿那格雷 CAS No. 1076198-71-4

5-乙酰氧基阿那格雷

货号: B562560
CAS 编号: 1076198-71-4
分子量: 314.122
InChI 键: YKCRALKUPKUNKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Acetoxy Anagrelide, also known as 5-Acetoxy Anagrelide, is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.122. The purity is usually 95%.
BenchChem offers high-quality 5-Acetoxy Anagrelide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetoxy Anagrelide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

血小板减少症的作用机制

阿那格雷是一种治疗性化合物,已证明能选择性地减少人类的血小板数量。研究表明,阿那格雷影响巨核细胞发育的后期,通过影响巨核细胞的大小、倍性和成熟度来减少血小板的产生。观察到阿那格雷诱导巨核细胞胞质成熟和 DNA 含量发生变化,而在治疗浓度下并没有显着抑制巨核细胞集落发育 (Mazur、Rosmarin、Sohl、Newton 和 Narendran,1992)

对巨核细胞谱系的专一性

阿那格雷对巨核细胞谱系具有专一性,而对其他造血祖细胞的生长和分化则没有。研究发现,阿那格雷与羟基脲不同,它不会显着影响其他造血祖细胞的增殖或分化,从而证明了它对巨核细胞生成具有有效和选择性的抑制作用 (Hong、Wang、Arroyo、Hernandez、Skene 和 Erusalimsky,2006)

对血小板生成和巨核细胞祖细胞的影响

使用源自人类诱导多能干细胞的永生化巨核细胞祖细胞系进行的研究表明,阿那格雷抑制这些细胞的增殖和血小板的产生。这项研究提供了对阿那格雷对巨核细胞生成和血小板形成的抑制作用的分子机制的见解,揭示了阿那格雷抑制巨核细胞表面标志物和与巨核细胞生成和血小板形成相关的基因的表达 (Takaishi、Takeuchi、Tsukamoto、Takayama、Oshima、Isshiki、Kayamori、Kimura、Hino、Oshima-Hasegawa、Mitsukawa、Takeda、Mimura、Ohwada、Iseki、Nakamura、Eto、Iwama、Yokote、Nakaseko 和 Sakaida,2018)

作用机制

Target of Action

5-Acetoxy Anagrelide, a derivative of Anagrelide, primarily targets platelets in the blood . The drug is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . The primary molecular target of Anagrelide is cyclic nucleotide phosphodiesterase 3 (PDE3A) .

Mode of Action

5-Acetoxy Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . Anagrelide inhibits the function of platelets by inhibiting phosphodiesterase 3 , leading to an increase in cAMP .

Biochemical Pathways

The drug interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation . This elevation in cAMP levels disrupts the normal biochemical pathways within the platelet, leading to a decrease in platelet aggregation and a reduction in overall platelet count .

Pharmacokinetics

The pharmacokinetics of Anagrelide are linear in the 0.5–2mg dose range . After oral administration, Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites, the active 3-hydroxy Anagrelide and the inactive 5,6-dichloro-3,4-dihydroquinazol-2-ylamine . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing .

Result of Action

The result of 5-Acetoxy Anagrelide’s action is a reduction in platelet count . By inhibiting the maturation of platelets, the drug effectively lowers the number of platelets in the blood, reducing the risk of thrombosis . This is beneficial in the treatment of conditions such as thrombocythemia, where the platelet count is dangerously high .

Action Environment

The action of 5-Acetoxy Anagrelide can be influenced by various environmental factors. For instance, food intake can significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s efficacy and stability. Furthermore, the drug’s action may also be influenced by the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.

生化分析

Biochemical Properties

5-Acetoxy Anagrelide interacts with various biomolecules in the body. It is known to inhibit the function of platelets by inhibiting a type 3 phosphodiesterase . This interaction leads to an increase in cyclic adenosine monophosphate (cAMP) within the platelets . The increase in cAMP levels interferes with platelet-activating signal pathways and blocks signaling networks, rearrangements, and fibrinogen receptor activation .

Cellular Effects

5-Acetoxy Anagrelide has significant effects on various types of cells and cellular processes. It is known to inhibit the maturation of megakaryocytes, thereby affecting the size and ploidy of these cells . This action is not mediated through the phosphodiesterase system . In addition, 5-Acetoxy Anagrelide has been shown to have potential therapeutic effects on Acute Myeloid Leukemia (AML) cells based on Phosphodiesterase 3A expression . It suppresses cancer cells by inducing cell apoptosis and reducing metastasis .

Molecular Mechanism

The molecular mechanism of action of 5-Acetoxy Anagrelide involves its interaction with phosphodiesterase 3 . By inhibiting this enzyme, 5-Acetoxy Anagrelide causes an increase in cAMP levels within the cell . This increase in cAMP interferes with platelet-activating signal pathways, leading to a decrease in platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetoxy Anagrelide have been observed to change over time. For example, a retrospective review found significantly decreased overall survival and myelofibrosis-free survival in patients with essential thrombocythemia after the approval of Anagrelide .

Metabolic Pathways

Its parent compound, Anagrelide, is known to inhibit the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .

属性

IUPAC Name

(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCRALKUPKUNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675504
Record name 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-71-4
Record name 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetoxy Anagrelide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。